molecular formula C18H17NO5 B12082693 6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12082693
M. Wt: 327.3 g/mol
InChI Key: UBLKHOCZOUCQDW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by its unique structural features, including methoxy groups at the 6 and 7 positions, a nitrophenyl group at the 2 position, and a dihydronaphthalenone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions

    Formation of the Naphthalenone Core: The initial step often involves the cyclization of a suitable precursor, such as a substituted benzaldehyde, under acidic or basic conditions to form the naphthalenone structure.

    Nitration: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy groups, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its interaction with molecular targets. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-tetralone: Lacks the nitrophenyl group but shares the methoxy-substituted naphthalenone core.

    2-(4-Nitrophenyl)-1-tetralone: Contains the nitrophenyl group but lacks the methoxy groups.

    6,7-Dimethoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a phenyl group instead of a nitrophenyl group.

Uniqueness

6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of methoxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for diverse applications in synthetic chemistry and biomedical research, making it a valuable compound for further study.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

6,7-dimethoxy-2-(4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C18H17NO5/c1-23-16-9-12-5-8-14(18(20)15(12)10-17(16)24-2)11-3-6-13(7-4-11)19(21)22/h3-4,6-7,9-10,14H,5,8H2,1-2H3

InChI Key

UBLKHOCZOUCQDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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